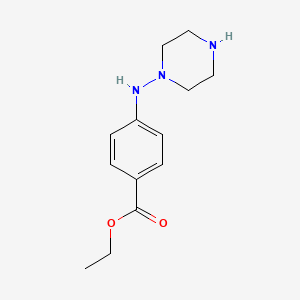

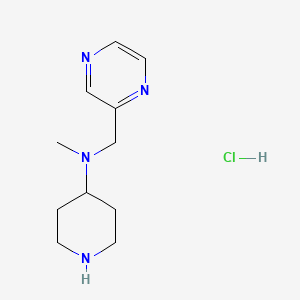

![molecular formula C14H10O4 B11867350 Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)

Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naphtho[2,3-b]furan-4,9-dion, 2-Acetyl-3a,9a-dihydro- ist eine komplexe organische Verbindung, die zur Klasse der Naphthofurane gehört. Diese Verbindung zeichnet sich durch ihre einzigartige kondensierte Ringstruktur aus, die einen Naphthalinring umfasst, der mit einem Furanring kondensiert ist. Sie ist in verschiedenen Bereichen der wissenschaftlichen Forschung von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der Arzneimittelforschung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine der effizienten Methoden zur Synthese von Naphtho[2,3-b]furan-4,9-dion beinhaltet einen palladiumkatalysierten inversen Hydrogenolyseprozess. Dieses Verfahren kuppelt 2-Hydroxy-1,4-Naphthochinone mit Olefinen, um die gewünschte Verbindung zu erzeugen. Die Reaktion wird durch kommerziell erhältliches Palladium auf Kohlenstoff (Pd/C) katalysiert und erfordert keine Oxidationsmittel oder Wasserstoffakzeptoren, was sie zu einem umweltfreundlichen Ansatz macht .

Eine andere Methode beinhaltet eine durch sichtbares Licht vermittelte [3+2]-Cycloadditionsreaktion. Dieser Ansatz nutzt sichtbares Licht, um die Reaktion anzutreiben, was zu hohen Ausbeuten an Naphtho[2,3-b]furan-4,9-dionen und Dihydronaphtho[2,3-b]furan-4,9-dionen führt. Diese Methode zeichnet sich durch ihre hervorragende Regioselektivität und Funktionalgruppenverträglichkeit aus .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für Naphtho[2,3-b]furan-4,9-dion, 2-Acetyl-3a,9a-dihydro- nicht umfassend dokumentiert sind, bilden die oben genannten Synthesewege eine Grundlage für die skalierbare Produktion. Die Verwendung von palladiumkatalysierten Prozessen und durch sichtbares Licht vermittelten Reaktionen kann für die großtechnische Synthese in industriellen Umgebungen angepasst werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Naphtho[2,3-b]furan-4,9-dion, 2-Acetyl-3a,9a-dihydro- durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre Dihydroderivate umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Thiole) werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinonderivate, Dihydroderivate und verschiedene substituierte Naphthofurane, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Naphtho[2,3-b]furan-4,9-dion, 2-Acetyl-3a,9a-dihydro- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen.

Medizin: Es wird auf seine potenzielle Verwendung in der Arzneimittelforschung untersucht, insbesondere auf seine Antitumor- und antivirale Aktivitäten.

Wirkmechanismus

Der Wirkmechanismus von Naphtho[2,3-b]furan-4,9-dion, 2-Acetyl-3a,9a-dihydro- beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die biologischen Aktivitäten der Verbindung werden ihrer Fähigkeit zugeschrieben, zelluläre Prozesse zu stören, einschließlich DNA-Replikation und Proteinsynthese. Die spezifischen Pfade und molekularen Zielstrukturen variieren je nach der untersuchten biologischen Aktivität .

Wirkmechanismus

The mechanism of action of Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s biological activities are attributed to its ability to interfere with cellular processes, including DNA replication and protein synthesis. The specific pathways and molecular targets vary depending on the biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Naphtho[2,3-b]furan-4,9-dion: Die Stammverbindung ohne die Acetyl- und Dihydromodifikationen.

Dihydronaphtho[2,3-b]furan-4,9-dion: Eine reduzierte Form der Verbindung.

Naphthochinone: Verbindungen mit ähnlichen Chinonstrukturen, denen jedoch der Furanring fehlt.

Einzigartigkeit

Naphtho[2,3-b]furan-4,9-dion, 2-Acetyl-3a,9a-dihydro- ist aufgrund seiner spezifischen Acetyl- und Dihydromodifikationen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Modifikationen verbessern seine Reaktivität und sein Potenzial als therapeutisches Mittel im Vergleich zu seinen Analoga .

Eigenschaften

Molekularformel |

C14H10O4 |

|---|---|

Molekulargewicht |

242.23 g/mol |

IUPAC-Name |

2-acetyl-3a,9a-dihydrobenzo[f][1]benzofuran-4,9-dione |

InChI |

InChI=1S/C14H10O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6,10,14H,1H3 |

InChI-Schlüssel |

OCNSCSUKMXORLW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC2C(O1)C(=O)C3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

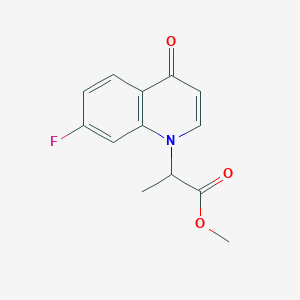

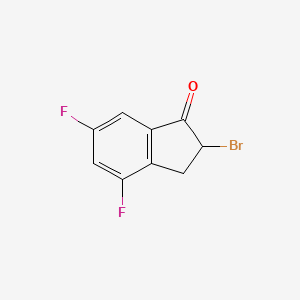

![N-Isopropyl-2-oxa-9-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11867300.png)

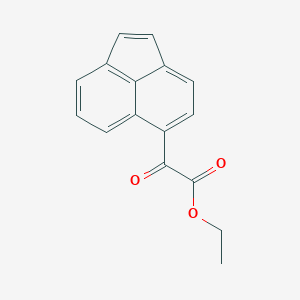

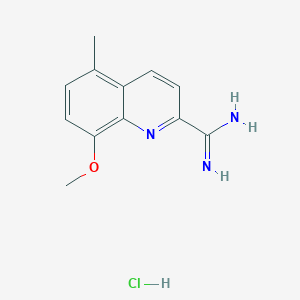

![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)

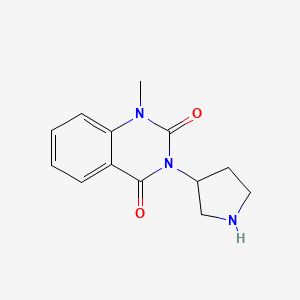

![[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B11867365.png)